molecular formula C19H20ClN5O2S B2594436 N-[(2-chlorophenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223816-96-3

N-[(2-chlorophenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2594436
CAS No.: 1223816-96-3
M. Wt: 417.91
InChI Key: CAQIMNSJEYOWCX-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core fused with a seven-membered lactam ring, substituted at position 2 with a piperidin-1-yl group and at position 6 with an acetamide moiety linked to a 2-chlorophenylmethyl group. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiazolo/thieno-pyrimidine derivatives) demonstrate roles in targeting enzymes like phosphodiesterases or tyrosine kinases .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c20-14-7-3-2-6-13(14)10-21-15(26)11-25-12-22-17-16(18(25)27)28-19(23-17)24-8-4-1-5-9-24/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQIMNSJEYOWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a Friedel-Crafts alkylation reaction.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to N-[(2-chlorophenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and pyrimidine moieties have shown significant efficacy against a range of pathogens.

Case Study: In Vitro Antimicrobial Evaluation

A study evaluated the antimicrobial activities of thiazole-containing compounds against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antimicrobial effects .

CompoundMIC (μg/mL)Active Against
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

Cancer Treatment

The compound's structural features suggest potential applications in oncology. Research indicates that derivatives of thiazolo[4,5-d]pyrimidine can act as inhibitors of specific cancer cell lines.

Case Study: Anti-Cancer Activity

In a recent investigation, thiazolo[4,5-d]pyrimidine derivatives were tested for their cytotoxic effects on various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Neurological Disorders

There is emerging evidence that compounds similar to this compound may have neuroprotective effects.

Case Study: Neuroprotection

Research has indicated that certain thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to the inhibition of apoptotic pathways and the enhancement of antioxidant defenses .

Mechanistic Insights

The compound is believed to interact with specific biological targets such as enzymes involved in metabolic pathways related to inflammation and cell proliferation. For example, the inhibition of phospholipase A2 has been identified as a potential mechanism through which these compounds exert their therapeutic effects .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Variations

  • Thiazolo[4,5-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: The replacement of the thiazole ring (sulfur and nitrogen) in the target compound with a thiophene (sulfur only) in analogs (e.g., CAS 1105223-93-5, ) alters electronic properties.

Substituent Modifications

  • Piperidin-1-yl vs. Cyclopropylamide-Piperidine () :
    The piperidin-1-yl group in the target compound is a common pharmacophore for kinase inhibition. In contrast, the cyclopropylamide-piperidine substituent in introduces steric bulk and hydrogen-bonding capacity, which may enhance selectivity for specific isoforms .
  • 2-Chlorophenylmethyl vs. 4-Fluorophenyl () :
    The electron-withdrawing chlorine substituent in the target compound may improve oxidative stability compared to the fluorine in ’s analog. Fluorine’s smaller size and higher electronegativity could modulate binding kinetics in hydrophobic pockets .

Acetamide-Linked Aromatic Groups

  • N-(2-Methyl-3-chlorophenyl) (, Compound 5.11): This analog shares a chlorinated aryl group but with an additional methyl substituent, increasing lipophilicity (logP) and melting point (>262°C vs. ~143–145°C in ).

Data Table: Key Structural and Physicochemical Comparisons

Compound Name / Source Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound (Hypothetical) Thiazolo[4,5-d]pyrimidine R1: Piperidin-1-yl; R2: 2-Cl-PhCH2 ~447.9 (estimated) N/A Expected C=O stretch ~1,690–1,730 cm⁻¹ (IR)
N-(4-Fluorophenyl)-... () Thiazolo[4,5-d]pyrimidine R1: Piperidin-1-yl; R2: 4-F-Ph ~433.9 (estimated) N/A Fluorine-induced deshielding in ^19F NMR
N-Cyclopropyl-piperidine analog () Thiazolo[4,5-d]pyrimidine R1: Cyclopropylamide-piperidine; R2: iPr 403.5 N/A Piperidine carboxamide signals at δ 4.73 (NH)
CAS 1105223-93-5 () Thieno[3,2-d]pyrimidine R1: Phenyl; R2: 2-Ethyl-6-Me-Ph 403.5 N/A Thiophene ring protons at δ 7.37–7.47 (Ar-H)
Compound 5.11 () Pyrimidin-4-one R1: SCH2; R2: 2-Me-3-Cl-Ph 324.05 >262 NHCO resonance at δ 10.01 (s, ^1H NMR)

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core structure with various substituents that influence its biological properties. Below are the key chemical characteristics:

PropertyValue
Molecular Formula C21H22ClN5O2S2
Molecular Weight 476.0 g/mol
IUPAC Name N-(2-chlorophenyl)-2-[(7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
InChI Key SYCQGWKITUPFJB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific bacterial strains.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to thiazolopyrimidine derivatives. For instance, a related compound demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that similar derivatives may exhibit comparable effects .

Enzyme Inhibition

Research indicates that compounds with similar structures have shown strong inhibitory activity against urease and acetylcholinesterase. For example, certain derivatives exhibited IC50 values as low as 0.63 μM against these enzymes . This suggests that this compound may also possess significant enzyme-inhibitory capabilities.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolopyrimidine derivatives:

  • Study on Antibacterial Activity :
    • A series of synthesized compounds were tested for antibacterial effects.
    • Results showed moderate to strong activity against selected bacterial strains.
    • The presence of electron-withdrawing groups on the phenyl ring enhanced potency .
  • Enzyme Inhibition Studies :
    • Compounds were assessed for their ability to inhibit urease and acetylcholinesterase.
    • Notably, several compounds demonstrated strong inhibitory effects with specific IC50 values indicating their potential as therapeutic agents .
  • Docking Studies :
    • Molecular docking studies provided insights into the binding interactions of these compounds with target proteins.
    • These studies revealed favorable binding affinities that correlate with observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including alkylation of thiazolopyrimidinone intermediates with chlorinated acetamides under controlled conditions. Key steps include:

  • Thioether formation : Use of sodium methylate (2.6–2.8 molar excess) for thiol activation, followed by alkylation with 2-chloro-N-(2-chlorobenzyl)acetamide .
  • Temperature control : Reactions are typically performed at 60–80°C in polar aprotic solvents (e.g., DMF) with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Employ flash chromatography or HPLC to isolate the product, with TLC monitoring (Rf ~0.3 in ethyl acetate/hexane) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H and 13C NMR to confirm aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C21H21ClN5O2S: 458.09) .
  • X-ray crystallography : If crystalline, resolve the thiazolopyrimidine core and piperidine conformation .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :

  • Kinase inhibition : Screen against CDK2/CDK4 using ATP-competitive assays (IC50 determination) .
  • Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be resolved?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to eliminate variability .
  • Structural analogs : Compare activity with derivatives (e.g., replacing piperidine with morpholine) to identify pharmacophore dependencies .
  • Target profiling : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target interactions .

Q. What strategies are effective for improving metabolic stability without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to enhance bioavailability .
  • Piperidine modification : Replace piperidine with fluorinated cyclohexyl groups to reduce CYP450-mediated oxidation .
  • In vitro microsomal assays : Test stability in human liver microsomes (HLMs) with LC-MS quantification of parent compound degradation .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Methodological Answer :

  • Molecular docking : Simulate binding to CDK2 (PDB: 1HCL) using AutoDock Vina, focusing on hydrogen bonds with Glu81 and hydrophobic interactions with Ile10 .
  • MD simulations : Run 100-ns trajectories to assess conformational stability of the thiazolopyrimidine core in solvated systems .
  • QSAR analysis : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for halogenated analogs .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

  • Methodological Answer :

  • siRNA knockdown : Silence CDK2 in cancer cells and measure apoptosis (Annexin V/PI staining) to confirm target specificity .
  • Western blotting : Monitor downstream markers (e.g., phosphorylated Rb, cyclin E) after 24-hour treatment .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., p53 pathway activation) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :

  • Reaction monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation and optimize stepwise conversions .
  • Byproduct analysis : Identify side products (e.g., over-alkylated derivatives) via LC-MS and adjust stoichiometry of reagents .
  • Solvent screening : Test alternative solvents (e.g., acetonitrile vs. DMF) to improve nucleophilicity of thiolate intermediates .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill slopes .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
  • Bootstrap resampling : Generate 95% confidence intervals for IC50 values to assess reproducibility .

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